4-Cloro-3'-nitrobenzofenona

Descripción general

Descripción

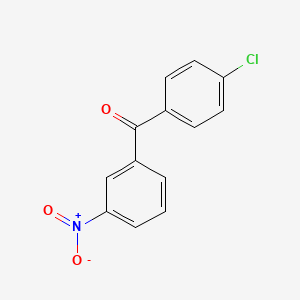

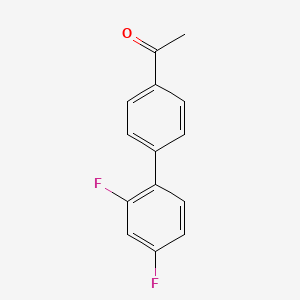

4-Chloro-3’-nitrobenzophenone is a chemical compound with the molecular formula C13H8ClNO3 . It is also known by other names such as Methanone, (4-chloro-3-nitrophenyl)phenyl-, and Benzophenone, 4-chloro-3-nitro- . It has a molecular weight of 261.66 g/mol .

Synthesis Analysis

4-Chloro-3’-nitrobenzophenone may be employed as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It may also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Molecular Structure Analysis

The molecular structure of 4-Chloro-3’-nitrobenzophenone can be represented by the InChI string: InChI=1S/C13H8ClNO3/c14-11-7-6-10 (8-12 (11)15 (17)18)13 (16)9-4-2-1-3-5-9/h1-8H . The compound belongs to the Orthorhombic system, with a = 12.9665 (11) Å, b = 7.4388 (6) Å, c = 24.336 (2) Å, α = β = γ = 90° .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3’-nitrobenzophenone include a molecular weight of 261.66 g/mol . It has a XLogP3 value of 3.6, indicating its partition coefficient between octanol and water . It does not have any hydrogen bond donors .Aplicaciones Científicas De Investigación

Técnicas de crecimiento de cristales

4C3N se ha utilizado en el crecimiento de cristales monocristalinos de gran tamaño para aplicaciones industriales . Se han utilizado dos métodos para este propósito:

- Técnica de solución de evaporación lenta (SEST): Este método convencional implica la evaporación lenta de una solución de 4C3N .

- Método Sankaranarayanan–Ramasamy (SR): Este método, que utiliza acetona como medio de disolvente, se ha encontrado que produce cristales con menos defectos en comparación con el método SEST .

Aplicaciones ópticas

Se ha encontrado que 4C3N tiene un potencial significativo en aplicaciones ópticas. Se ha observado que la transmitancia de 4C3N se puede utilizar para calcular varias propiedades ópticas, como el índice de refracción, el coeficiente de extinción y los componentes reales e imaginarios de la constante dieléctrica como funciones de la energía del fotón .

Materiales ópticos no lineales

4C3N es un nuevo material óptico no lineal orgánico. Estos materiales tienen grandes susceptibilidades ópticas, tiempos de respuesta inherentemente ultrarrápidos y un alto umbral óptico para la potencia del láser, lo que los hace adecuados para una variedad de dispositivos .

Análisis térmico

Las propiedades térmicas de 4C3N se han estudiado utilizando análisis termogravimétrico y térmico diferencial. Esta información es crucial para comprender la estabilidad y la descomposición del compuesto en diferentes condiciones de temperatura .

Estudios de fluorescencia

Los espectros de fluorescencia de los monocristales de 4C3N exhiben un pico de emisión a 575 nm. Esta propiedad se puede explotar en el diseño de dispositivos optoelectrónicos .

Estudios electroquímicos

El comportamiento electroquímico de 4C3N se ha estudiado utilizando diversas técnicas, como la polarografía de corriente continua, la polarografía de corriente alterna, la voltametría cíclica, la cronoamperometría y la cronopotenciometría . Estos estudios proporcionan información valiosa sobre el comportamiento redox del compuesto, que puede ser útil en el diseño de sensores y dispositivos electroquímicos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that the compound is used in the growth of large size good quality crystals for industrial growth of devices .

Mode of Action

It’s known that the compound can be used to grow large size single crystals, which have applications in various industries .

Biochemical Pathways

The compound is primarily used in the growth of large size good quality crystals

Result of Action

It’s known that the compound can be used to grow large size single crystals, which have applications in various industries .

Propiedades

IUPAC Name |

(4-chlorophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANOJUMUCWLVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354253 | |

| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62810-38-2 | |

| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key optical properties of 4-chloro-3-nitrobenzophenone that make it interesting for materials science?

A1: 4-chloro-3-nitrobenzophenone exhibits promising optical characteristics. Research indicates a cutoff wavelength determined through optical studies [] and a calculated optical band gap of 2.7 eV []. Additionally, its refractive index (n), extinction coefficient (K), and real (εr) and imaginary (εi) components of the dielectric constant have been determined as functions of photon energy []. These findings suggest potential applications in areas like optoelectronics.

Q2: How has the crystal structure of 4-chloro-3-nitrobenzophenone been characterized?

A2: Single crystal X-ray diffraction analysis has confirmed the crystal structure of 4-chloro-3-nitrobenzophenone []. It crystallizes in the orthorhombic system with unit cell dimensions of a = 12.9665(11) Å, b = 7.4388(6) Å, c = 24.336(2) Å, and α = β = γ = 90° []. This detailed structural information is crucial for understanding its physical and chemical properties.

Q3: What crystal growth techniques have been successfully employed for 4-chloro-3-nitrobenzophenone?

A3: Researchers have successfully grown single crystals of 4-chloro-3-nitrobenzophenone using two distinct methods:

- Vertical Bridgman technique: This method has produced crystals with dimensions reaching 49 mm in length and 10 mm in diameter [].

- Controlled evaporation from acetone solution: This solution-based technique offers an alternative route for crystal growth [].

Q4: What analytical techniques have been used to characterize 4-chloro-3-nitrobenzophenone?

A4: A combination of techniques has provided a comprehensive understanding of 4-chloro-3-nitrobenzophenone:

- Powder X-ray diffraction (PXRD): This technique confirmed the crystalline nature and provided structural information [].

- High-resolution X-ray diffraction (HRXRD): This method assessed the crystalline perfection of the grown crystals [].

- Fourier-transform infrared spectroscopy (FT-IR): This analysis identified the functional groups present in the molecule [].

- Fluorescence spectroscopy: This technique revealed an emission peak at 575 nm, providing insights into its luminescent properties [].

- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA): These thermal analyses provided information about the compound's thermal stability and decomposition behavior [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)

![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)

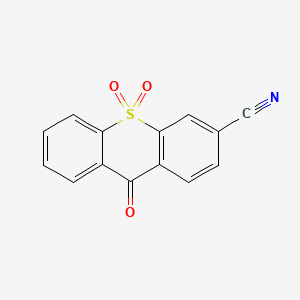

![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)